Cas no 1321594-28-8 (2-(2-Formyl-1H-imidazol-1-yl)acetic acid)

2-(2-Formyl-1H-imidazol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-formyl-1H-imidazol-1-yl)acetic acid
- 2-(2-Formyl-1H-imidazol-1-yl)acetic acid
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- インチ: 1S/C6H6N2O3/c9-4-5-7-1-2-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11)
- InChIKey: MEEDHRWJNXITTP-UHFFFAOYSA-N
- SMILES: OC(CN1C=CN=C1C=O)=O
計算された属性
- 精确分子量: 154.03784206g/mol
- 同位素质量: 154.03784206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 72.2
2-(2-Formyl-1H-imidazol-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1957818-1g |
2-(2-Formyl-1H-imidazol-1-yl)acetic acid |
1321594-28-8 | 98% | 1g |
¥12479.00 | 2024-08-09 |
2-(2-Formyl-1H-imidazol-1-yl)acetic acid 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-(2-Formyl-1H-imidazol-1-yl)acetic acidに関する追加情報
2-(2-Formyl-1H-imidazol-1-yl)acetic Acid: A Comprehensive Overview
2-(2-Formyl-1H-imidazol-1-yl)acetic acid, also known by its CAS number 1321594-28-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug design. The structure of this compound consists of an imidazole ring substituted with a formyl group at position 2 and an acetic acid moiety attached at position 1. This unique structure contributes to its intriguing chemical properties and biological functions.
The synthesis of 2-(2-formylimidazolium)acetic acid has been explored through various methods, including condensation reactions and nucleophilic substitutions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity, making it more accessible for further studies. Researchers have also investigated the stereochemistry and regioselectivity of its formation, providing valuable insights into the optimization of synthetic pathways.
In terms of physical properties, cas no 1321594-28-8 exhibits a melting point of approximately 150°C and is soluble in polar solvents such as water and methanol. Its solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been instrumental in confirming the compound's structure and purity.
The biological activity of cas no 1321594 has been a focal point of recent research. Studies have demonstrated its potential as an anti-inflammatory agent, with experiments showing significant inhibition of pro-inflammatory cytokines in vitro. Additionally, this compound has exhibited antioxidant properties, suggesting its role in combating oxidative stress-related diseases. Researchers have also explored its antitumor activity, with promising results indicating its ability to induce apoptosis in cancer cells.
A recent breakthrough involves the application of cas no 1321594 as a precursor in drug delivery systems. Scientists have developed nanoparticles loaded with this compound, enhancing its bioavailability and targeting efficiency. This innovation opens new avenues for its use in personalized medicine and targeted therapy.
In conclusion, cas no 1321594, or cas no 1321594, represents a versatile compound with immense potential across multiple disciplines. Its unique structure, coupled with advanced synthetic methods and promising biological activities, positions it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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